molecular formula C19H15ClN2O B12556369 (E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene CAS No. 182053-56-1

(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene

Cat. No.: B12556369
CAS No.: 182053-56-1
M. Wt: 322.8 g/mol
InChI Key: GJAGTBVLYRNHND-UHFFFAOYSA-N
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Description

(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene is an organic compound that belongs to the class of diazenes This compound is characterized by the presence of a diazene group (N=N) connected to a phenyl ring, which is further substituted with a 2-chlorophenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene typically involves the following steps:

    Formation of the diazene group: This can be achieved through the reaction of aniline derivatives with nitrous acid, followed by coupling with a suitable aromatic compound.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazene group to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene involves its interaction with molecular targets such as enzymes or receptors. The diazene group can participate in redox reactions, altering the activity of target molecules. The compound may also interact with cellular pathways, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-{4-[(2-Bromophenyl)methoxy]phenyl}-2-phenyldiazene
  • (E)-1-{4-[(2-Fluorophenyl)methoxy]phenyl}-2-phenyldiazene
  • (E)-1-{4-[(2-Methylphenyl)methoxy]phenyl}-2-phenyldiazene

Uniqueness

(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene is unique due to the presence of the 2-chlorophenylmethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs

Properties

CAS No.

182053-56-1

Molecular Formula

C19H15ClN2O

Molecular Weight

322.8 g/mol

IUPAC Name

[4-[(2-chlorophenyl)methoxy]phenyl]-phenyldiazene

InChI

InChI=1S/C19H15ClN2O/c20-19-9-5-4-6-15(19)14-23-18-12-10-17(11-13-18)22-21-16-7-2-1-3-8-16/h1-13H,14H2

InChI Key

GJAGTBVLYRNHND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC3=CC=CC=C3Cl

Origin of Product

United States

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